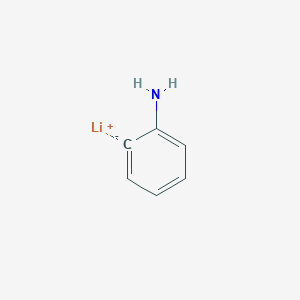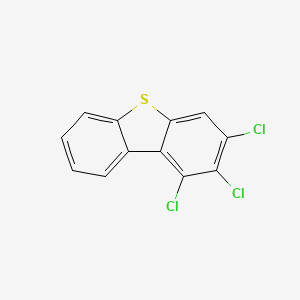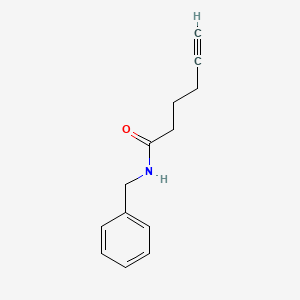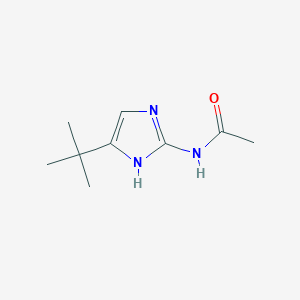![molecular formula C12H23BrO B14283573 1-Bromo-8-[(but-3-en-1-yl)oxy]octane CAS No. 129281-18-1](/img/structure/B14283573.png)
1-Bromo-8-[(but-3-en-1-yl)oxy]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-8-[(but-3-en-1-yl)oxy]octane is an organic compound that belongs to the class of alkyl bromides It is characterized by the presence of a bromine atom attached to an octane chain, which is further linked to a but-3-en-1-yloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-8-[(but-3-en-1-yl)oxy]octane can be synthesized through a multi-step process. One common method involves the reaction of 8-bromo-1-octanol with but-3-en-1-ol in the presence of a strong base, such as sodium hydride (NaH), to form the desired ether linkage. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the ether bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-8-[(but-3-en-1-yl)oxy]octane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of alcohols or ethers.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) in ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols or ethers.
Elimination Reactions: Formation of alkenes.
Oxidation: Formation of aldehydes or carboxylic acids.
Aplicaciones Científicas De Investigación
1-Bromo-8-[(but-3-en-1-yl)oxy]octane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the preparation of polymerizable ligands for the synthesis of quantum dot-labeled polymer beads.
Biological Studies: Investigated for its potential use in cross-linking reagents and other biochemical applications.
Mecanismo De Acción
The mechanism of action of 1-Bromo-8-[(but-3-en-1-yl)oxy]octane involves its reactivity as an alkyl bromide. The bromine atom serves as a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The ether linkage in the compound can also participate in various chemical transformations, contributing to its versatility in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
8-Bromo-1-octanol: Similar in structure but lacks the but-3-en-1-yloxy group.
8-Bromo-1-octene: Contains a double bond in the octane chain, making it more reactive in certain chemical reactions.
Uniqueness
1-Bromo-8-[(but-3-en-1-yl)oxy]octane is unique due to the presence of both a bromine atom and an ether linkage, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and material science.
Propiedades
Número CAS |
129281-18-1 |
|---|---|
Fórmula molecular |
C12H23BrO |
Peso molecular |
263.21 g/mol |
Nombre IUPAC |
1-bromo-8-but-3-enoxyoctane |
InChI |
InChI=1S/C12H23BrO/c1-2-3-11-14-12-9-7-5-4-6-8-10-13/h2H,1,3-12H2 |
Clave InChI |
VEFPKCAQLLXYII-UHFFFAOYSA-N |
SMILES canónico |
C=CCCOCCCCCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![({[(Oxolan-2-yl)methyl]amino}methylene)bis(phosphonic acid)](/img/structure/B14283502.png)

![2-Methylbenzo[h]naphtho[2,1,8-def]quinoline](/img/structure/B14283508.png)

![N,N'-[Ethene-1,2-diyldi(4,1-phenylene)]bis[N-(4-methylphenyl)aniline]](/img/structure/B14283518.png)
![(NE)-N-[(5-phenyl-1,3,4-thiadiazol-2-yl)methylidene]hydroxylamine](/img/structure/B14283521.png)

![3-Oxo-3-[(prop-2-yn-1-yl)oxy]prop-1-en-1-yl but-3-ynoate](/img/structure/B14283534.png)




![6-[4-(3-Hydroxy-3-methylbut-1-YN-1-YL)phenoxy]hexan-1-OL](/img/structure/B14283566.png)
![[2-(3-Chlorophenyl)hydrazinylidene]acetic acid](/img/structure/B14283572.png)
